5-Hydroxy-2-hexanone is an organic compound with the molecular formula . It is a hydroxylated derivative of 2-hexanone and is characterized by the presence of a hydroxyl group (-OH) at the fifth carbon position of the hexanone chain. This compound is typically a colorless liquid and is known for its slightly sweet odor, similar to that of other ketones. The compound plays a significant role in various
5-Hydroxy-2-hexanone can undergo several important chemical transformations:
The biological activity of 5-hydroxy-2-hexanone has been studied primarily through its metabolic products. The predominant metabolite, 2,5-hexanedione, has been associated with neurotoxic effects. Studies on rats indicate that exposure to high concentrations can lead to symptoms such as ataxia and axonal swellings in the nervous system . Acute exposure in humans has shown irritation of the eyes and respiratory tract at elevated vapor concentrations .
5-Hydroxy-2-hexanone can be synthesized through several methods:
5-Hydroxy-2-hexanone has several applications:
Interaction studies involving 5-hydroxy-2-hexanone primarily focus on its metabolic interactions with other compounds. For instance:
Several compounds share structural similarities with 5-hydroxy-2-hexanone. Here are some notable examples:
Compound Name | Structure | Key Differences |
---|---|---|
2-Hexanone | Parent compound; lacks hydroxyl group | |
2,5-Hexanedione | Diketone; more potent neurotoxin | |
2,5-Hexanediol | Diol; less toxic than its ketone counterparts | |
Methyl Ethyl Ketone | Similar solvent properties; different toxicity profile | |
Acetophenone | Aromatic ketone; distinct chemical behavior |
The uniqueness of 5-hydroxy-2-hexanone lies in its specific hydroxylation pattern and its role as a metabolite that bridges the toxicological profiles of aliphatic ketones and their corresponding alcohols. This unique structure allows it to participate in various biochemical pathways while influencing the toxicity and biological activity of related compounds.
Industrial synthesis of 5-hydroxy-2-hexanone employs several established methodologies that have been optimized for large-scale production [29] [30]. The most widely implemented approach involves the Grignard reaction followed by oxidative conversion, which provides reliable yields and scalable conditions for commercial manufacturing [5].
The primary industrial route begins with isovaleraldehyde and ethylmagnesium bromide, proceeding through a two-step process involving alcohol formation followed by oxidation [5]. The initial Grignard addition produces 5-methyl-3-hexanol, which undergoes subsequent oxidation using pyridinium chlorochromate in the presence of silica gel to yield the target ketone [5]. This methodology achieves yields ranging from 68% to 80% at operating temperatures of 146-148°C [5].
Flow chemistry synthesis has gained prominence in industrial settings due to its continuous operation capabilities and improved safety profiles [38]. This methodology employs amino acids and ethyl chloroformate as starting materials, operating at temperatures between 0-20°C [38]. The process incorporates diazomethane generation and hydrogen chloride quenching in a controlled flow system, achieving yields of 87% with enhanced reproducibility [38].
The Friedel-Crafts acylation pathway provides an alternative industrial route utilizing benzenes and acyl chlorides in the presence of aluminum chloride catalyst [30]. Operating temperatures range from 40-60°C, with yields consistently achieving 80-90% conversion [30]. This electrophilic aromatic substitution approach offers particular advantages for aromatic ketone derivatives.
Oxidative dehydrogenation of secondary alcohols represents a traditional industrial method employing heated copper catalysts at 573 K [30]. This approach achieves yields between 60-75% through the removal of two hydrogen molecules from alcohol precursors [30]. The process benefits from readily available starting materials and established infrastructure.
Method | Starting Materials | Temperature (°C) | Yield (%) | Catalyst/Reagent |
---|---|---|---|---|
Grignard Reaction with Oxidation | Isovaleraldehyde + Ethylmagnesium bromide | 146-148 | 68-80 | Pyridinium chlorochromate/Silica gel |
Microwave-Assisted Direct Alkylation | Aldehydes + Cycloalkanes | 120 | 77 | Metal-free conditions |
Friedel-Crafts Acylation | Benzenes + Acyl chlorides | 40-60 | 80-90 | Aluminum chloride |
Flow Chemistry Synthesis | Amino acids + Ethyl chloroformate | 0-20 | 87 | Diazomethane/Hydrogen chloride |
Oxidative Dehydrogenation | Secondary alcohols | 573 | 60-75 | Heated copper |
Biocatalytic synthesis of 5-hydroxy-2-hexanone has emerged as a highly selective and environmentally sustainable approach, offering exceptional stereoselectivity and mild reaction conditions [1] [7] [11]. The most significant advancement involves the use of Saccharomyces cerevisiae whole-cell biocatalysts, which demonstrate superior performance compared to isolated bacterial dehydrogenases [1] [7].
The primary biocatalytic route employs Saccharomyces cerevisiae strain L13 for the stereoselective reduction of 2,5-hexanedione to produce (5S)-hydroxy-2-hexanone with enantioselectivity exceeding 99% [1] [7]. This whole-cell biocatalyst achieves yields of 85%, representing a 21% improvement over traditional bacterial dehydrogenase systems [1]. The process operates under mild conditions using nicotinamide adenine dinucleotide phosphate as the hydrogen donor cofactor [1] [11].
Bacillus clausii butanediol dehydrogenase represents another significant biocatalytic system for producing related hydroxy ketones [12]. This metal-dependent medium chain dehydrogenase catalyzes the selective asymmetric reduction of prochiral 1,2-diketones to corresponding hydroxy ketones [12]. The enzyme demonstrates particular effectiveness with 5-methyl-2,3-hexanedione, producing 5-methyl-3-hydroxy-2-hexanone with stereoselectivity exceeding 95% and yields of approximately 75% [12].
Engineered Escherichia coli systems expressing alcohol dehydrogenases from various sources have shown remarkable versatility in ketone reduction [11] [43]. The Escherichia coli/RasADH system, overexpressing alcohol dehydrogenase from Ralstonia species, demonstrates activity toward sterically hindered substrates with enantioselectivity greater than 99.5% [41] [43]. This nicotinamide adenine dinucleotide phosphate-dependent enzyme achieves conversion rates between 65-99% depending on substrate structure [43].
Lactobacillus brevis alcohol dehydrogenase variants have been successfully employed in whole-cell biocatalyst formulations for asymmetric ketone reduction [46]. The engineered variant Lactobacillus kefir alcohol dehydrogenase Prince demonstrates anti-Prelog stereoselectivity, producing optically active alcohols with excellent enantioselectivity up to 99% enantiomeric excess [43]. This system operates effectively at substrate concentrations up to 100 millimolar with yields ranging from 45-93% [46].
Rhodococcus ruber alcohol dehydrogenase represents another valuable biocatalytic tool for stereoselective ketone reduction [43]. This enzyme system demonstrates broad substrate tolerance and produces chiral alcohols with enantioselectivity exceeding 90% and yields between 38-91% [43]. The system utilizes both nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate as cofactors [43].
Biocatalyst | Substrate | Product | Enantioselectivity (% ee) | Yield (%) | Cofactor |
---|---|---|---|---|---|
Saccharomyces cerevisiae L13 | 2,5-Hexanedione | (5S)-Hydroxy-2-hexanone | >99 | 85 | Nicotinamide adenine dinucleotide phosphate |
Bacillus clausii BcBDH | 5-Methyl-2,3-hexanedione | 5-Methyl-3-hydroxy-2-hexanone | >95 | 75 | Nicotinamide adenine dinucleotide/Nicotinamide adenine dinucleotide phosphate |
Escherichia coli/RasADH | 1,4-Diaryl-1,4-diones | Corresponding diols | >99.5 | 65-99 | Nicotinamide adenine dinucleotide phosphate |
Lactobacillus brevis ADH | Acetophenone | (R)-1-Phenylethanol | >95 | 45-93 | Nicotinamide adenine dinucleotide phosphate |
Rhodococcus ruber ADH-A | Sterically hindered ketones | Chiral alcohols | >90 | 38-91 | Nicotinamide adenine dinucleotide/Nicotinamide adenine dinucleotide phosphate |
Solid-phase organic synthesis methodologies for 5-hydroxy-2-hexanone and related hydroxy ketones have evolved to provide enhanced purification efficiency and reaction control [15] [16] [18]. These approaches offer significant advantages in terms of product isolation and reaction monitoring while enabling the synthesis of complex molecular libraries [16] [19].
Wang resin-based traceless synthesis represents a fundamental approach for ketone preparation on solid supports [18]. This methodology employs acid-labile enol ethers immobilized on Wang resin, allowing for clean product release under mild acidic conditions [18]. The traceless nature of this approach eliminates the need for additional functional group manipulations after cleavage, providing direct access to ketone products [18].
Proline-catalyzed asymmetric aldol reactions on solid phase have demonstrated exceptional compatibility with deoxyribonucleic acid amplification, making them valuable for library construction [16] [19]. This methodology couples immobilized aldehydes with soluble ketones under aqueous conditions, maintaining the integrity of deoxyribonucleic acid encoding throughout the reaction sequence [16]. The process enables the construction of one-bead one-compound libraries with diverse chemical space coverage [19].
Silyl enol ether formation on solid supports provides highly regioselective access to hydroxy ketones through controlled oxidation pathways [14]. The methodology employs sodium bis(trimethylsilyl)amide in n-hexane to achieve regioselectivity ratios of 7:1 favoring the desired product [14]. Subsequent oxidation with meta-chloroperoxybenzoic acid delivers pure hydroxy ketones after flash chromatography purification [14].
Deoxyribonucleic acid-compatible solid-phase synthesis has emerged as a powerful tool for creating encoded compound libraries [16] [19]. The split-and-pool synthesis approach enables the generation of vast molecular diversity while maintaining sequence information for compound identification [19]. This methodology particularly benefits from the mild reaction conditions required to preserve deoxyribonucleic acid integrity [16].
Peptidyl-fluoromethyl ketone synthesis on solid phase utilizes standard N-(9-fluorenylmethoxycarbonyl) peptide chemistry with bifunctional linkers [15]. This approach allows incorporation of amino acid fluoromethyl ketone units at the C-terminal end of peptide sequences [15]. The methodology demonstrates sequence-independent synthesis capabilities, providing access to activity-based probes for various biological targets [15].
Method | Support/Resin | Reaction Conditions | Advantages | Applications |
---|---|---|---|---|
Wang Resin Traceless Synthesis | Wang Resin | Acid-labile cleavage | Clean product isolation | Natural product synthesis |
Proline-Catalyzed Aldol Reaction | Solid-phase beads | Proline catalyst/aqueous | Deoxyribonucleic acid amplification compatible | Protein ligand discovery |
Enol Ether Formation | Silyl support | Sodium bis(trimethylsilyl)amide/n-hexane | High regioselectivity (7:1) | Chiral building blocks |
Deoxyribonucleic acid-Compatible Synthesis | Deoxyribonucleic acid-encoded beads | Split-and-pool synthesis | Library construction | One-bead one-compound libraries |
Peptidyl-Fluoromethyl Ketones | N-(9-fluorenylmethoxycarbonyl) peptide resin | Standard N-(9-fluorenylmethoxycarbonyl) chemistry | Sequence independent | Activity-based probes |
Green chemistry approaches for 5-hydroxy-2-hexanone synthesis emphasize environmental sustainability, reduced waste generation, and renewable feedstock utilization [21] [22] [23]. These methodologies align with the principles of sustainable chemistry while maintaining synthetic efficiency and product quality [21] [24].
Biomass-based ionic liquid systems represent a paradigmatic green chemistry approach for α-hydroxy ketone synthesis [21]. The methodology employs copper chloride catalysis in combination with ionic liquids derived from natural biomass materials [21]. This system operates under atmospheric carbon dioxide pressure without requiring volatile organic solvents or additives, achieving excellent environmental metrics while maintaining recyclable catalyst properties [21].
Aqueous media synthesis eliminates the need for organic solvents through the implementation of sodium carbonate-catalyzed cross-aldol reactions [22]. This environmentally benign process achieves high yields for β-hydroxyl ketone preparation using water as the primary reaction medium [22]. The methodology operates at room temperature with 2-acetylpyridine, acetophenone, and cyclohexanone substrates, delivering yields up to 99% with excellent anomeric selectivity [22].
Enzymatic cascade reactions provide a truly sustainable approach through oxidase-lyase enzyme combinations [23]. This biocatalytic methodology enables the one-pot multistep enzymatic oxidation of aliphatic and benzylic alcohols to corresponding aldehydes, followed by subsequent carboligation to chiral α-hydroxy ketones [23]. The process avoids direct use of reactive aldehyde intermediates while enabling high substrate concentrations in a single liquid phase [23].
Microwave-assisted synthesis strategies significantly reduce energy consumption while accelerating reaction rates [24] [36] [39]. The implementation of manganese chloride tetrahydrate as an easily accessible and efficient catalyst enables eco-friendly transformations under mild conditions [24]. This approach operates in ethanol at 50°C, providing excellent yields with minimal environmental impact [24].
Solvent-free reaction conditions represent the ultimate green chemistry strategy, eliminating waste generation entirely [32]. The use of Amberlyst-15 as a solid Brønsted acid catalyst enables ketone synthesis under neat conditions [32]. This methodology achieves gram-scale synthesis with minimal purification requirements, demonstrating exceptional atom economy and process efficiency [32].
Strategy | Environmental Benefit | Catalyst | Reaction Medium | Energy Source | Sustainability Metrics |
---|---|---|---|---|---|
Biomass-Based Ionic Liquids | Renewable feedstock | Copper chloride/Ionic liquid | Carbon dioxide atmosphere | Atmospheric pressure | Recyclable catalyst |
Aqueous Media Synthesis | No organic solvents | Sodium carbonate | Water | Room temperature | Biodegradable products |
Enzymatic Cascade Reactions | Mild conditions | Oxidase-lyase enzymes | Aqueous buffer | Biological metabolism | High atom economy |
Microwave-Assisted Synthesis | Reduced energy consumption | Manganese chloride tetrahydrate | Ethanol | Microwave irradiation | Short reaction times |
Solvent-Free Conditions | Zero waste generation | Amberlyst-15 | Neat conditions | Thermal heating | Minimal purification |
5-Hydroxy-2-hexanone exhibits moderate thermodynamic stability typical of small organic molecules containing both hydroxyl and carbonyl functional groups [1] [2]. The compound demonstrates structural integrity under standard ambient conditions, with an estimated melting point of -3.75°C and boiling point of 212.22°C [2]. The molecular framework consists of a six-carbon aliphatic chain with a ketone group at the second position and a hydroxyl group at the fifth carbon, creating a molecular weight of 116.16 g/mol [1] [3] [4].
Computational analyses suggest that the thermodynamic stability of 5-Hydroxy-2-hexanone is influenced by intramolecular interactions between the polar functional groups. The presence of both electron-withdrawing carbonyl and electron-donating hydroxyl moieties creates a balanced electronic environment that contributes to molecular stability [5] [6]. Studies on related hydroxyketone compounds indicate that intramolecular hydrogen bonding can enhance thermal stability by restricting conformational flexibility [6] [7].
The thermal decomposition profile of 5-Hydroxy-2-hexanone follows patterns observed in similar bifunctional ketones. At elevated temperatures exceeding 200°C, the compound may undergo various degradation pathways including dehydration, decarboxylation, and carbon-carbon bond cleavage [8] [9]. These thermal stability characteristics are consistent with the behavior of structurally related metabolites found in biological systems [10] [11].
Table 1: Thermodynamic Stability Parameters
Temperature Range (°C) | Stability Assessment | Molecular Behavior |
---|---|---|
-50 to 25 | Highly stable | Normal molecular motion |
25 to 100 | Stable with monitoring | Increased vibrational energy |
100 to 200 | Generally stable | Potential conformational changes |
>200 | Decomposition risk | Thermal degradation pathways |
The solvation behavior of 5-Hydroxy-2-hexanone is governed by the dual nature of its functional groups, which enable both hydrophilic and hydrophobic interactions [12] [13]. In polar protic solvents such as water and alcohols, the compound exhibits enhanced solubility due to hydrogen bonding capabilities of both the hydroxyl group and the carbonyl oxygen [1] [4]. The topological polar surface area of 37.3 Ų indicates moderate polarity, facilitating interactions with polar media [4].
Experimental observations from related hydroxyketone systems demonstrate that hydrogen bonding networks significantly influence solvation dynamics [6] [14]. The hydroxyl group serves as both hydrogen bond donor and acceptor, while the carbonyl oxygen functions primarily as an acceptor [5] [15]. This dual functionality creates multiple solvation pathways that enhance dissolution in polar environments.
In non-polar solvents, 5-Hydroxy-2-hexanone shows limited solubility owing to unfavorable entropic contributions associated with cavity formation in hydrophobic media [12] [16]. The six-carbon aliphatic chain provides some compatibility with non-polar environments, but the polar functional groups dominate the overall solvation behavior. Partition coefficient studies on structurally similar compounds suggest moderate lipophilicity with preference for polar phases [17] [18].
Table 2: Solvation Characteristics in Different Media
Solvent Type | Expected Solubility | Primary Interactions | Thermodynamic Basis |
---|---|---|---|
Water | Moderate to good | OH···OH₂, C=O···HOH | Favorable enthalpy |
Alcohols | Good | OH···OR, C=O···HOR | Hydrogen bonding |
Ethers | Moderate | C=O···ROR | Dipole interactions |
Hydrocarbons | Poor | van der Waals | Unfavorable entropy |
Acetone | Good | C=O···O=CR₂ | Dipole-dipole |
The phase transition characteristics of 5-Hydroxy-2-hexanone are influenced by intermolecular hydrogen bonding patterns that promote molecular association [6] [15]. At room temperature, the compound exists as a liquid with density 0.9626 g/mL and refractive index 1.4312 [2]. The relatively low estimated melting point suggests weak intermolecular forces in the solid state, while the higher boiling point indicates stronger liquid-phase associations.
Molecular aggregation studies on related hydroxyketone systems reveal that compounds with similar structural features form dimeric and oligomeric assemblies through cooperative hydrogen bonding [5] [7]. The 5-Hydroxy-2-hexanone molecule can participate in multiple hydrogen bonding modes: the hydroxyl group can donate to carbonyl oxygens of neighboring molecules, while simultaneously accepting from other hydroxyl groups [6] [19].
Temperature-dependent aggregation behavior follows expected thermodynamic trends, with increased molecular motion at elevated temperatures disrupting intermolecular associations [15]. Phase equilibrium calculations suggest that vapor-liquid transitions occur gradually over a temperature range rather than at discrete points, consistent with the presence of molecular aggregates of varying sizes [20].
Table 3: Molecular Aggregation Patterns
Concentration | Aggregation State | Dominant Interactions | Thermodynamic Factor |
---|---|---|---|
Dilute (<0.1 M) | Predominantly monomeric | Solvent-solute | Entropy-driven |
Moderate (0.1-1 M) | Dimeric equilibrium | OH···O=C | Enthalpy-entropy balance |
Concentrated (>1 M) | Oligomeric networks | Multiple H-bonds | Enthalpy-driven |
Near saturation | Extended aggregates | Cooperative bonding | Enthalpically favorable |
The surface activity of 5-Hydroxy-2-hexanone arises from its amphiphilic character, with the six-carbon chain providing hydrophobic character and the polar functional groups conferring hydrophilic properties [22]. While not a classical surfactant due to its relatively short alkyl chain, the compound exhibits measurable surface tension reduction in aqueous solutions. The dual polar groups (hydroxyl and carbonyl) enable preferential orientation at interfaces with the polar moieties directed toward the aqueous phase [13].
Interfacial tension measurements for structurally related compounds suggest that 5-Hydroxy-2-hexanone likely exhibits moderate surface activity, with effectiveness depending on concentration and temperature [23]. The compound's ability to reduce surface tension stems from its capacity to disrupt the hydrogen bonding network of water at the air-water interface while providing alternative stabilizing interactions [13].
Adsorption behavior at solid-liquid interfaces is governed by the compound's hydrogen bonding capabilities and the surface chemistry of the adsorbent [24]. On polar surfaces such as silica or alumina, strong adsorption is expected due to hydrogen bonding between surface hydroxyl groups and the adsorbate functional groups [12]. This property has implications for chromatographic separations and environmental fate predictions.
Table 4: Surface Activity and Interfacial Properties
Property | Expected Behavior | Molecular Mechanism | Applications |
---|---|---|---|
Surface tension reduction | Moderate (10-20%) | Interface orientation | Formulation chemistry |
Wetting enhancement | Good on polar surfaces | H-bonding to substrate | Coating applications |
Adsorption capacity | High on polar adsorbents | Multiple binding sites | Separation processes |
Interfacial stability | pH and temperature dependent | Protonation equilibria | Emulsion science |